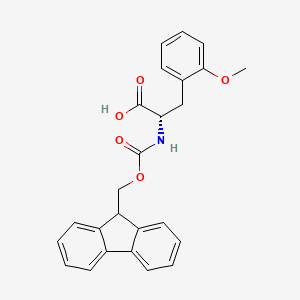

Fmoc-2-Methoxy-L-Phenylalanine

Description

Contextualization within Non-Proteinogenic Amino Acids in Chemical Biology and Medicinal Chemistry

Non-proteinogenic amino acids (NPAAs), also referred to as non-coded or unnatural amino acids, represent a vast and diverse group of amino acids beyond the canonical 22 found in naturally occurring proteins. wikipedia.org While over 140 NPAAs are found in nature, thousands more have been synthesized in the laboratory, providing a rich toolkit for chemists and biologists. wikipedia.org In the fields of chemical biology and medicinal chemistry, NPAAs are powerful tools for developing novel peptide-based drug candidates and for probing biological processes. nih.gov

The incorporation of NPAAs into peptide sequences can fundamentally alter their properties. nih.gov Peptides composed solely of natural amino acids often suffer from poor stability in biological systems due to rapid degradation by proteases. nih.gov The introduction of NPAAs can significantly enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life. nih.gov Furthermore, NPAAs can be used to constrain the conformation of a peptide, locking it into a bioactive shape that enhances its binding affinity and potency for a specific biological target. researchgate.net The unique side chains of NPAAs can also introduce new functionalities, improve cell permeability, and increase bioavailability, all of which are critical drug-like properties. nih.gov Consequently, the strategic use of NPAAs is a key strategy in the discovery and development of peptide therapeutics. nih.govfluorochem.co.uk

Significance as a Substituted L-Phenylalanine Derivative in Peptide Science

Fmoc-2-Methoxy-L-Phenylalanine belongs to the class of substituted L-phenylalanine derivatives, which are of particular interest in peptide science. The aromatic side chain of phenylalanine often plays a critical role in molecular recognition events, such as ligand-receptor binding. By modifying this aromatic ring with various substituents, researchers can fine-tune these interactions. The introduction of a methoxy (B1213986) group at the ortho-position, as in this compound, can have several significant effects. acs.org

The methoxy group is an electron-donating group which can alter the electronic properties of the phenyl ring, potentially influencing cation-pi or other non-covalent interactions. frontiersin.org Its presence at the ortho-position introduces steric bulk close to the peptide backbone, which can restrict the rotational freedom (chi angles) of the side chain. This conformational constraint can be exploited to induce or stabilize specific secondary structures, such as turns or helices, in a peptide. researchgate.net Such pre-organization of the peptide's structure can lead to a significant increase in binding affinity for its target receptor by reducing the entropic penalty of binding.

The Fmoc protecting group is integral to the utility of this compound in modern peptide synthesis. ontosight.ai The Fmoc/tBu (tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS. nih.gov The Fmoc group protects the N-terminus of the amino acid and is selectively cleaved by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups (like tBu). wikipedia.org This mild deprotection condition is compatible with a wide range of sensitive and modified amino acids, making it a cornerstone of contemporary peptide chemistry. nih.gov The use of this compound thus allows for the precise and efficient incorporation of this unique, conformation-guiding residue into a desired peptide sequence.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid |

| Molecular Formula | C25H23NO5 |

| Molecular Weight | 417.45 g/mol |

| CAS Number | 206060-41-5 |

| Appearance | Solid |

| Melting Point | 171-176 °C |

The data in this table is sourced from references nih.govsigmaaldrich.com.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| This compound | Fmoc-L-Phe(2-OMe)-OH | The subject of this article; a protected, non-proteinogenic amino acid. |

| L-Phenylalanine | Phe, F | A natural, proteinogenic amino acid. |

| Fluorenylmethyloxycarbonyl | Fmoc | A base-labile protecting group for amines. |

| tert-Butyl | tBu | An acid-labile protecting group. |

| Piperidine | A weak base used for Fmoc deprotection. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCSNZJHURMDMO-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501178621 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206060-41-5 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206060-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Fmoc 2 Methoxy L Phenylalanine and Its Derivatives

Stereoselective Synthesis of 2-Methoxy-L-Phenylalanine Scaffolds

The synthesis of the 2-Methoxy-L-Phenylalanine backbone with precise stereochemical control is fundamental. This is achieved through various methods, including asymmetric catalysis, the use of chiral auxiliaries, and innovative biocatalytic routes.

Asymmetric Catalysis and Chiral Auxiliary Approaches

Asymmetric catalysis provides an efficient pathway to enantiomerically pure amino acids by employing chiral catalysts to direct the formation of a specific stereoisomer. A prominent method involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base with a substituted benzyl (B1604629) bromide, guided by a chiral phase-transfer catalyst. nih.gov Quaternary cinchona alkaloid catalysts, in particular, have proven effective for this transformation, allowing for predictable and controlled synthesis of either the (R)- or (S)-enantiomer depending on the alkaloid used (cinchonine or cinchonidine-derived). nih.govresearchgate.net

Chiral auxiliaries are another cornerstone of asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate, direct a stereoselective reaction, and are subsequently removed. The Evans oxazolidinone auxiliaries, derived from readily available amino acids like phenylalanine, are a classic example. renyi.huorgsyn.org Enolates of N-acyl oxazolidinones can undergo highly diastereoselective alkylations, establishing the desired stereocenter with excellent control. orgsyn.org Other approaches include the use of Schöllkopf-type bislactim ethers and various imidazolidinone auxiliaries, which allow for the stereoselective alkylation of a glycine template to produce unnatural amino acids. renyi.hubeilstein-journals.org

Table 1: Examples of Asymmetric Catalysts and Auxiliaries in Phenylalanine Derivative Synthesis

| Catalyst / Auxiliary | Reaction Type | Substrate Example | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | Phase-Transfer Alkylation | N-(diphenylmethylene)glycine tert-butyl ester | 91-99% ee (R) | 85-98% | nih.govresearchgate.net |

| O-allyl-N-(9-anthracenylmethyl) cinchonidium bromide | Phase-Transfer Alkylation | N-(diphenylmethylene)glycine tert-butyl ester | 90-99% ee (S) | 85-99% | nih.govresearchgate.net |

| (4S)-4-(phenylmethyl)-2-oxazolidinone (Evans Auxiliary) | Enolate Alkylation | N-acyloxazolidinone | >99% de | High | renyi.huorgsyn.org |

| Schöllkopf Bislactim Ether | Enolate Alkylation | Bislactim ether of Gly-Ala | 70-72% | High | beilstein-journals.org |

Biocatalytic Strategies for Enantiopure Derivatives

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the synthesis of L-phenylalanine derivatives, phenylalanine ammonia (B1221849) lyases (PALs) are particularly powerful. frontiersin.orgfrontiersin.org PALs naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. However, under high concentrations of ammonia, this reaction is reversible, enabling the stereoselective amination of a corresponding trans-cinnamic acid derivative to yield the desired L-amino acid. frontiersin.orgfrontiersin.org

Research has demonstrated the use of PALs from various sources, such as Anabaena variabilis (AvPAL) and Planctomyces brasiliensis (PbPAL), for the amination of a range of substituted cinnamic acids. frontiersin.org This method is advantageous due to its high enantioselectivity and operation under mild conditions. frontiersin.orgfrontiersin.org To improve catalyst reusability and process scalability, these enzymes have been successfully immobilized on solid supports and integrated into continuous flow reactor systems. frontiersin.org This approach has been successfully applied to the synthesis of 3-methoxy-L-phenylalanine, achieving excellent conversions in short reaction times. frontiersin.orgfrontiersin.org

Table 2: Biocatalytic Synthesis of Phenylalanine Analogues using Phenylalanine Ammonia Lyases (PALs)

| Enzyme | Substrate | Product | Conversion | Conditions | Reference |

|---|---|---|---|---|---|

| AvPAL (immobilized) | 3-Methoxy-cinnamic acid | 3-Methoxy-L-phenylalanine | 88% ± 4% | Continuous flow, 20 min contact time, 2M ammonium (B1175870) carbamate (B1207046), pH 10, 37°C | frontiersin.org |

| PbPAL (immobilized) | 4-Nitro-cinnamic acid | 4-Nitro-L-phenylalanine | 89% ± 5% | Continuous flow, 20 min contact time, 2M ammonium carbamate, pH 10, 37°C | frontiersin.org |

| AvPAL (soluble) | Cinnamic Acid | L-Phenylalanine | ~90% | Batch, 2M ammonium carbamate, pH 10, 37°C | frontiersin.org |

Fmoc-Protecting Group Chemistry in Amino Acid Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its stability in acidic conditions and its lability under mild basic conditions. wikipedia.org This orthogonality to acid-labile protecting groups like Boc is crucial for complex synthetic strategies. total-synthesis.comnumberanalytics.com

Preparation of Nα-Fmoc-Protected Amino Acids

The introduction of the Fmoc group onto the α-amino group of an amino acid is a critical step. The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgtotal-synthesis.com The reaction is typically performed under Schotten-Baumann conditions, using a base like sodium bicarbonate in an aqueous-organic solvent mixture. total-synthesis.com

While effective, these methods can lead to the formation of impurities, most notably Fmoc-dipeptides. researchgate.netub.edu These side-products arise from the activation of the carboxyl group of the newly formed Fmoc-amino acid, which can then react with another amino acid molecule. researchgate.net To suppress this, various strategies have been developed. One approach involves the in situ formation of O,N-bis-trimethylsilyl-amino acids, which are then reacted with the acylating agent. researchgate.net Another highly effective method is the pre-formation of dicyclohexylammonium (B1228976)–amino acid ionic adducts, which moderates the nucleophilicity of the amino acid's carboxylate group, thereby preventing the formation of oligomeric impurities. researchgate.net

Table 3: Common Reagents for Nα-Fmoc Protection

| Reagent | Typical Conditions | Advantages | Disadvantages / Side Reactions | Reference |

|---|---|---|---|---|

| Fmoc-Cl | NaHCO₃ or Pyridine, Dioxane/H₂O or CH₂Cl₂ | Highly reactive, solid reagent | Moisture sensitive; can lead to oligopeptide formation | wikipedia.orgtotal-synthesis.com |

| Fmoc-OSu | NaHCO₃, Dioxane/H₂O or DMF | More stable than Fmoc-Cl, easier to handle | Can still form oligopeptides and Fmoc-β-Ala-OH byproducts | total-synthesis.comub.edu |

| Fmoc-OBt | Triethylamine | Good reactivity | --- | total-synthesis.com |

| Silylation-assisted (e.g., with TMS-Cl) | Aprotic solvent, base | Eliminates oligomerization side reactions | Requires anhydrous conditions | researchgate.net |

| Dicyclohexyl-ammonium salt method | Acetone, then Fmoc-OSu under mild alkaline conditions | Suppresses dipeptide impurities | Two-step process | researchgate.net |

Optimization of Fmoc Deprotection Conditions

The removal of the Fmoc group is typically achieved through treatment with a secondary amine, most commonly a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov The mechanism involves a base-mediated β-elimination, which cleaves the carbamate and releases the free amine. total-synthesis.com

However, the deprotection step can be challenging. Inefficient removal can lead to deletion sequences in peptide synthesis, while harsh conditions can cause side reactions, such as the formation of aspartimide from aspartic acid residues. numberanalytics.comnih.gov The choice of base, its concentration, and the reaction time are critical parameters that must be optimized. nih.gov While piperidine is the standard, other bases like piperazine (B1678402) (PZ), 4-methylpiperidine (B120128) (4MP), morpholine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also used, sometimes offering advantages in specific contexts or for minimizing certain side reactions. nih.gov For particularly sensitive sequences, the deprotection time and reagent concentration may need to be carefully adjusted, or an extra deprotection step may be added. nih.gov In specialized cases, non-amine-based methods, such as using sodium azide (B81097), have also been explored. researchgate.net

Table 4: Selected Fmoc Deprotection Reagents and Conditions

| Reagent / Cocktail | Concentration | Solvent | Typical Time | Notes | Reference |

|---|---|---|---|---|---|

| Piperidine | 20% | DMF | 3-20 min | Standard for SPPS; can cause aspartimide formation | wikipedia.orgnih.gov |

| Piperazine (PZ) | 20% | DMF | 10 min | Comparable efficiency to piperidine for most amino acids | nih.gov |

| 4-Methylpiperidine (4MP) | 20% | DMF | 10 min | Comparable efficiency to piperidine | nih.gov |

| Sodium Azide (NaN₃) | 5.0 equiv. | NMP | 2 h | Mild, base-free removal; effective at 60°C | researchgate.net |

| Triethylamine/[Bmim][BF₄] | --- | Ionic Liquid | --- | An alternative to traditional amine bases | researchgate.net |

Advanced Synthetic Routes for Fmoc-2-Methoxy-L-Phenylalanine

The synthesis of this compound (CAS 206060-41-5) combines the methodologies from the preceding sections into a cohesive strategy. wuxiapptec.com There is no single, universally adopted route; rather, the optimal pathway is chosen based on factors like scale, required purity, and available starting materials. A logical and efficient approach involves a two-stage process:

Stereoselective Synthesis of the Core Amino Acid: First, 2-Methoxy-L-phenylalanine is synthesized. A highly attractive method is the biocatalytic amination of 2-methoxy-cinnamic acid using an immobilized phenylalanine ammonia lyase (PAL) in a continuous flow system. This route offers high enantioselectivity, mild reaction conditions, and excellent potential for scalability. frontiersin.org Alternatively, asymmetric phase-transfer catalysis could be employed, using a cinchonidine-derived catalyst to alkylate a glycine imine with 2-methoxybenzyl bromide to afford the (S)-amino acid. nih.govresearchgate.net

Nα-Fmoc Protection: The resulting 2-Methoxy-L-phenylalanine is then protected with the Fmoc group. To ensure high purity and avoid the formation of dipeptide byproducts, an optimized procedure is recommended. Using Fmoc-OSu in conjunction with the dicyclohexylammonium salt of the amino acid is a robust method for achieving clean N-acylation. researchgate.net

A representative advanced synthetic scheme would therefore be the PAL-catalyzed synthesis of the amino acid scaffold followed by a high-purity Fmoc protection step. This combination of biocatalysis and optimized organic synthesis represents a modern, efficient, and sustainable approach to producing high-quality this compound for applications in peptide chemistry.

Chemical Synthesis Pathways and Reagents

The synthesis of Fmoc-L-phenylalanine derivatives typically involves the protection of the α-amino group of the phenylalanine analogue with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. ontosight.aichemimpex.com This is a crucial step to prevent unwanted reactions at the amino group during the subsequent peptide coupling steps. ontosight.ai The Fmoc group is base-labile, meaning it can be readily removed under mild basic conditions, a property that is fundamental to the widely used Fmoc-based solid-phase peptide synthesis (SPPS). ontosight.aiontosight.ai

The general synthetic approach involves reacting the desired phenylalanine derivative, in this case, 2-Methoxy-L-Phenylalanine, with an activated Fmoc reagent. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). ontosight.ai The reaction is typically carried out in the presence of a base to facilitate the reaction.

For instance, the synthesis of Fmoc-4-(phenoxy)-L-phenylalanine, a related derivative, often begins with a Boc-protected 4-hydroxy-L-phenylalanine, where the hydroxyl group undergoes nucleophilic substitution. Following the removal of the Boc protecting group, the amino group is then protected with Fmoc-Cl in a basic environment.

Synthesis of Related Fmoc-Phenylalanine Derivatives

The synthesis of a variety of Fmoc-phenylalanine derivatives has been explored to introduce diverse functionalities into peptides. For example, Fmoc-protected arylphenylalanines (Bip derivatives) can be synthesized via a one-step palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of Fmoc-protected bromo- or iodophenylalanines. acs.org This method allows for the direct formation of unnatural biaryl-containing amino acids that are ready for use in Fmoc SPPS. acs.org

Another example is the synthesis of fluorinated phenylalanine derivatives. A one-pot double alkylation of a chiral auxiliary with fluorinated benzyl iodides can produce the desired derivatives, which are then treated with Fmoc-OSu to yield the N-protected amino acids. beilstein-journals.org Similarly, Fmoc-3-Chloro-L-phenylalanine is another commercially available phenylalanine derivative used in peptide synthesis. medchemexpress.com The synthesis of 4-phosphonomethyl-D,L-phenylalanine derivatives protected with Fmoc has also been described, providing hydrolytically stable analogs of O-phosphotyrosine for SPPS.

The table below summarizes some examples of synthesized Fmoc-phenylalanine derivatives and their synthetic approaches.

| Derivative | Synthetic Approach | Reference |

| Fmoc-Arylphenylalanines (Bip derivatives) | Palladium-catalyzed Suzuki–Miyaura cross-coupling | acs.org |

| Fmoc-2-fluoro- and 2,6-difluorophenylalanine | One-pot double alkylation of a chiral auxiliary followed by Fmoc protection | beilstein-journals.org |

| Fmoc-4-(phenoxy)-L-phenylalanine | Nucleophilic substitution on Boc-4-hydroxy-L-phenylalanine followed by Fmoc protection | |

| Fmoc-4-phosphonomethyl-D,L-phenylalanine | Multi-step synthesis followed by Fmoc protection |

Synthesis of Fmoc-Amino Acid Azides as Coupling Agents

Fmoc-amino acid azides are valuable reagents in peptide synthesis, particularly for the coupling of peptide fragments, as the azide coupling method is known to minimize racemization. core.ac.uk The synthesis of Nα-Fmoc-peptide azides can be achieved through both acid chloride and mixed anhydride (B1165640) methods, resulting in good yields of analytically pure solids with a long shelf life. core.ac.uk

The general procedure involves the conversion of a protected amino acid or peptide hydrazide with nitrous acid or the direct conversion of the carboxylic acid using azide transfer reagents. core.ac.uk For example, a cold solution of an Nα-Fmoc-peptide acid chloride in acetonitrile (B52724) can be treated with aqueous sodium azide to yield the corresponding peptide azide. core.ac.uk

Researchers have also investigated the in-house preparation of several Fmoc azido (B1232118) amino acids, including derivatives of alanine, homoalanine, ornithine, and lysine, to overcome the high cost of these commercial reagents. nih.govnih.gov These synthetic routes often involve multiple steps, such as Hofmann degradation followed by a diazotransfer reaction. nih.gov For example, an efficient two-step synthesis of Fmoc-protected L-azidoalanine and L-azidohomoalanine has been reported starting from readily available Fmoc-protected asparagine and glutamine, respectively. cam.ac.uk

Challenges and Advancements in Synthetic Protocols

The synthesis of peptides, particularly longer and more complex sequences, is often fraught with challenges. mtoz-biolabs.comkcl.ac.uk These include side reactions that can lead to impurities and reduced yields. iris-biotech.de This section discusses some of the most common challenges and the strategies developed to overcome them.

Minimization of Racemization During Coupling and Deprotection

Racemization, the conversion of a chiral molecule into its mirror image, is a significant concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate from the desired product. nih.gov Racemization is particularly prone to occur during the activation and coupling steps of amino acids. nih.gov

Certain amino acids, such as histidine and cysteine, are especially susceptible to racemization. peptide.comnih.gov For histidine, the use of a protecting group on the π-imidazole nitrogen, such as the methoxybenzyl group, can significantly reduce racemization. peptide.com Comparing Fmoc-His(Trt)-OH with Fmoc-His(MBom)-OH, the latter showed significantly less epimerization, especially with pre-activation and at elevated temperatures. nih.gov For cysteine, carbodiimide (B86325) activation methods are preferred to avoid racemization that can occur with base-mediated phosphonium (B103445) or uronium reagents. nih.gov

The choice of coupling reagents and reaction conditions also plays a crucial role. The use of additives like HOBt, 6-Cl-HOBt, or HOAt can suppress racemization. peptide.com In microwave-assisted SPPS, lowering the coupling temperature can limit the racemization of sensitive amino acids like histidine and cysteine. nih.gov Studies on phenylglycine racemization have shown that the base-catalyzed coupling step is critical, and using weaker bases with enhanced steric shielding can minimize epimerization. luxembourg-bio.comresearchgate.net

The following table outlines strategies to minimize racemization for specific amino acids.

| Amino Acid | Strategy to Minimize Racemization | Reference |

| Histidine | Use of π-imidazole nitrogen protection (e.g., MBom) | peptide.comnih.gov |

| Cysteine | Use of carbodiimide activation | nih.gov |

| Phenylglycine | Use of weaker, sterically hindered bases during coupling | luxembourg-bio.comresearchgate.net |

| General | Addition of HOBt, 6-Cl-HOBt, or HOAt to coupling reactions | peptide.com |

| General (Microwave SPPS) | Lowering the coupling temperature | nih.gov |

Strategies to Overcome Peptide Aggregation in Solid-Phase Synthesis

Peptide aggregation on the solid support is a major obstacle in SPPS, leading to incomplete reactions and low yields. peptide.comrsc.org Aggregation arises from the self-association of peptide chains through hydrogen bonding, and is more prevalent in hydrophobic sequences. peptide.com

Several strategies have been developed to mitigate peptide aggregation:

Solvent and Temperature Modification: Switching to solvents like N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt aggregation. peptide.com Performing the coupling reaction at a higher temperature can also improve results. peptide.com

Chaotropic Salts and Detergents: The addition of chaotropic salts like CuLi, NaClO4, or KSCN, or nonionic detergents can disrupt hydrogen bonding. peptide.com

Backbone Protection: Utilizing backbone-protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of amino acid residues prevents hydrogen bonding and effectively disrupts aggregation. peptide.comsigmaaldrich.com

Pseudoprolines and Depsipeptides: The incorporation of pseudoprolines (derived from serine and threonine) or depsipeptides introduces kinks in the peptide backbone, disrupting the secondary structures that lead to aggregation. peptide.comnih.gov

Resin Choice: Using resins with good swelling properties, such as PEG-modified polystyrene resins, can improve synthetic outcomes. sigmaaldrich.comnih.gov

A predictive model based on amino acid composition has been developed to anticipate aggregation and recommend optimized synthesis conditions. chemrxiv.org

Prevention of Undesired Side Reactions (e.g., Diketopiperazine and Aspartimide Formation)

Besides racemization and aggregation, other side reactions can compromise the purity and yield of the final peptide.

Diketopiperazine (DKP) Formation: This side reaction occurs at the dipeptide stage, where the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. peptide.comchempep.com This is particularly common in Fmoc-based synthesis, especially with proline at the C-terminus. iris-biotech.depeptide.com Strategies to minimize DKP formation include:

Using sterically hindered resins like 2-chlorotrityl chloride resin. peptide.comchempep.com

Introducing the first two amino acids as a pre-formed dipeptide unit. peptide.com

Using alternative Fmoc-removal solutions, such as a mixture of DBU and piperazine in NMP, which has been shown to drastically reduce DKP formation compared to the standard piperidine/DMF solution. acs.orgnih.gov

Aspartimide Formation: This is a major side reaction involving aspartic acid residues, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide (B58015) ring (aspartimide). nih.goviris-biotech.de This can lead to a mixture of by-products, including α- and β-aspartyl peptides and their epimers, which are often difficult to separate from the target peptide. iris-biotech.desigmaaldrich.com Aspartimide formation is promoted by the basic conditions of Fmoc deprotection. iris-biotech.de

Several strategies have been developed to suppress aspartimide formation:

Modification of Deprotection Conditions: Adding an acidic modifier like HOBt or Oxyma to the piperidine deprotection solution can reduce aspartimide formation. peptide.comnih.govbiotage.com Using a weaker base like piperazine for Fmoc removal is also effective. biotage.com Adding a small amount of an organic acid to the piperidine solution has also been shown to efficiently prevent this side reaction. nih.gov

Sterically Hindered Side-Chain Protection: Using bulky protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), can sterically hinder the formation of the succinimide ring. biotage.com The use of Fmoc-Asp(OBno)-OH has been shown to be a very effective solution. sigmaaldrich.com

Backbone Protection: The most effective method to completely prevent aspartimide formation is to use backbone protection on the amide nitrogen following the aspartic acid residue. nih.gov Dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available for this purpose and are highly effective in preventing this side reaction in problematic Asp-Gly sequences. nih.govsigmaaldrich.com

The following table summarizes common side reactions in Fmoc-SPPS and strategies for their prevention.

| Side Reaction | Description | Prevention Strategies | Reference |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the resin. | Use sterically hindered resins (e.g., 2-chlorotrityl), couple pre-formed dipeptides, use alternative deprotection reagents (e.g., DBU/piperazine). | iris-biotech.depeptide.comchempep.comacs.orgnih.gov |

| Aspartimide Formation | Intramolecular cyclization of an aspartic acid residue, leading to by-products. | Add acidic modifiers (e.g., HOBt, Oxyma) to deprotection solution, use bulky side-chain protecting groups, use backbone protection (e.g., Dmb). | peptide.comnih.govsigmaaldrich.comnih.goviris-biotech.desigmaaldrich.combiotage.com |

Integration and Functional Impact in Peptide and Peptidomimetic Chemistry

Solid-Phase Peptide Synthesis (SPPS) Strategies for Incorporation

The successful synthesis of peptides containing modified residues like 2-Methoxy-L-phenylalanine hinges on efficient solid-phase peptide synthesis (SPPS) protocols. The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring introduces specific challenges and may require adaptations to standard procedures.

The Fmoc/tBu (tert-butyl) strategy is the most common approach for SPPS. researchgate.net It relies on the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection. The general cycle of Fmoc/tBu SPPS involves the deprotection of the Fmoc group with a base, typically piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid.

The incorporation of sterically hindered amino acids, such as 2-Methoxy-L-phenylalanine, can present challenges to this standard protocol. The bulky methoxy group in close proximity to the α-amino group can impede the approach of the activated carboxyl group of the incoming amino acid, potentially leading to lower coupling efficiencies and the formation of deletion sequences.

To address this, several adaptations to the standard coupling protocols may be necessary:

Choice of Coupling Reagents: While standard carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be used, more potent activating agents are often preferred for sterically hindered residues. sigmaaldrich.com Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to facilitate difficult couplings by forming highly reactive activated esters.

Extended Coupling Times and Double Coupling: To ensure complete reaction, extended coupling times may be employed. In cases of particularly difficult couplings, a "double coupling" strategy can be implemented, where the coupling step is repeated with a fresh portion of activated amino acid before proceeding to the next deprotection step.

Microwave-Assisted SPPS: Microwave irradiation has been shown to accelerate peptide synthesis by increasing the rate of both coupling and deprotection reactions. This can be particularly beneficial for overcoming the steric hindrance associated with residues like 2-Methoxy-L-phenylalanine, leading to higher purities and yields in shorter synthesis times.

| Parameter | Standard Fmoc/tBu SPPS | Adaptations for Fmoc-2-Methoxy-L-Phenylalanine |

|---|---|---|

| Coupling Reagents | DIC/HOBt, DCC/HOBt | HATU, HBTU, PyBOP |

| Coupling Time | 30-60 minutes | 60-120 minutes or longer |

| Coupling Strategy | Single coupling | Double coupling may be required |

| Temperature | Room temperature | Elevated temperatures (Microwave-assisted) |

The synthesis of long or complex peptide sequences can be hampered by problems of aggregation and the formation of secondary structures on the solid support, which can block reactive sites and lead to incomplete reactions. The introduction of bulky, hydrophobic residues like 2-Methoxy-L-phenylalanine can potentially exacerbate these issues.

Several strategies can be employed to mitigate these challenges during the elongation and assembly of complex peptides containing this modified amino acid:

"Difficult Sequence" Protocols: For sequences prone to aggregation, the use of "difficult sequence" protocols can be beneficial. These may involve the use of higher temperatures, specialized solvent systems (e.g., N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF)), and the incorporation of chaotropic salts (e.g., LiCl) to disrupt secondary structure formation.

Backbone Protection: The introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, on a preceding residue can disrupt interchain hydrogen bonding, thereby preventing aggregation and improving solvation of the growing peptide chain.

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides (oxazolidines) can introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures that lead to aggregation. These can be strategically placed within the sequence to improve synthesis efficiency.

Conformational Control and Restriction in Peptides via 2-Methoxy-L-Phenylalanine Incorporation

The methoxy group at the 2-position of the phenyl ring can influence peptide conformation through several mechanisms:

Steric Effects: The ortho-methoxy group can sterically restrict the rotation around the Cα-Cβ and Cβ-Cγ bonds of the phenylalanine side chain. This can favor specific rotameric states, thereby influencing the local backbone conformation and potentially inducing or stabilizing specific secondary structures like β-turns or helical motifs.

Electronic Effects: The electron-donating nature of the methoxy group can influence the electronic properties of the aromatic ring, potentially affecting aromatic-aromatic or aromatic-proline interactions within the peptide structure.

Solvation Effects: The presence of the methoxy group can alter the hydrophobicity of the side chain, which may influence how the peptide folds in aqueous or membrane-like environments.

The ability to control peptide conformation is crucial for designing analogs with enhanced biological activity, selectivity, and metabolic stability. The incorporation of 2-Methoxy-L-phenylalanine can be a deliberate strategy to introduce conformational constraints. By restricting the conformational freedom of the peptide, it is possible to lock the molecule into a bioactive conformation that is pre-organized for binding to its biological target. This can lead to an increase in binding affinity by reducing the entropic penalty associated with binding.

The synthesis of such conformationally constrained analogs follows the SPPS strategies outlined previously, with careful consideration given to the placement of the 2-Methoxy-L-phenylalanine residue within the peptide sequence to achieve the desired structural outcome.

| Conformational Effect | Structural Consequence | Potential Impact on Peptide Properties |

|---|---|---|

| Steric Restriction of Side Chain | Stabilization of specific rotamers, induction of turns or helices | Increased receptor binding affinity, enhanced biological activity |

| Altered Electronic Properties | Modified intramolecular interactions (e.g., π-π stacking) | Changes in receptor selectivity |

| Modified Hydrophobicity | Altered folding in different solvent environments | Improved membrane permeability, altered pharmacokinetic profile |

Structure-Activity Relationship (SAR) Studies in Peptide Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. The incorporation of 2-Methoxy-L-phenylalanine into bioactive peptides is a valuable tool for probing SAR.

By replacing the native phenylalanine or other aromatic residues with 2-Methoxy-L-phenylalanine at various positions within a peptide sequence, researchers can investigate the importance of the steric and electronic properties of the aromatic side chain for biological activity. For example, if the introduction of the 2-methoxy group leads to an increase in activity, it may suggest that a specific, constrained conformation is favorable for receptor binding. Conversely, a decrease in activity might indicate that the bulk of the methoxy group sterically hinders the interaction with the receptor or that the electronic properties of the unsubstituted phenyl ring are crucial for activity.

These studies provide crucial information for the rational design of more potent and selective peptide-based therapeutics. The insights gained from SAR studies involving 2-Methoxy-L-phenylalanine can guide the development of peptidomimetics with improved pharmacological profiles.

Elucidation of Structural Motifs and Functional Properties

The introduction of a substituent on the aromatic side chain of phenylalanine can significantly influence the resulting peptide's structure and function. The position of this substitution is critical. The ortho-methoxy group of 2-Methoxy-L-Phenylalanine imparts distinct properties compared to substitutions at the meta or para positions.

Being a hydrophobic amino acid, phenylalanine typically prefers to be buried within the hydrophobic cores of proteins, and its aromatic side chain can participate in π-π stacking interactions with other aromatic residues. russelllab.org The addition of an ortho-methoxy group introduces a polar, hydrogen-bond accepting moiety. This can disrupt or alter typical hydrophobic interactions and introduce new potential interactions, thereby influencing the local conformation and the peptide's interaction with its biological target. researchgate.net

The functional consequences of such structural modifications are evident in structure-activity relationship studies. For instance, in the dipeptide sweetener L-aspartyl-L-phenylalanine methyl ester, the introduction of a methoxy group at the ortho position results in an analogue that is only slightly less sweet than the parent compound. huji.ac.il In contrast, a methoxy group at the para position leads to a significant reduction or complete loss of sweet taste. huji.ac.il This suggests that the ortho position is less disruptive to the specific conformation required for receptor binding, or that it interacts with the receptor in a way that largely preserves the desired functional response.

Furthermore, the ability to genetically incorporate ortho-substituted phenylalanine derivatives, including o-methoxy-phenylalanine, into proteins in living cells demonstrates that this modification is tolerated by the cellular machinery and does not fundamentally prevent protein folding. acs.org This highlights its utility as a tool for creating proteins with novel properties. The presence of an ortho-substituent can also directly influence chemical reactivity, as seen in palladium-catalyzed C-H activation reactions where an ortho-iodo-phenylalanine residue behaved differently than its meta- and para-substituted counterparts. nih.gov These findings underscore the significant and position-specific impact of the 2-methoxy group on the structural and functional properties of peptides.

Optimization of Peptide Properties through Non-Proteinogenic Amino Acid Substitution

A primary motivation for using non-proteinogenic amino acids (NPAAs) is to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor stability against enzymatic degradation and low bioavailability. nih.govrsc.org The substitution of canonical amino acids with NPAAs like 2-Methoxy-L-Phenylalanine is a key strategy for optimizing these properties. nih.gov

| Altered Transporter Recognition | Modifying the structure to change its affinity for amino acid transporters, which can affect cellular uptake and distribution. | Substitutions on the phenyl ring of phenylalanine have been shown to significantly alter the affinity and selectivity for transporters like the L-type amino acid transporter 1 (LAT1). nih.gov |

Development of Peptidomimetics Utilizing 2-Methoxy-L-Phenylalanine

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. huji.ac.il The development of these molecules often involves replacing parts of the peptide with non-peptide moieties or using scaffolds that position key functional groups in the correct spatial orientation. upc.edu Amino acids like 2-Methoxy-L-Phenylalanine are valuable building blocks in this process, providing a way to introduce specific side-chain functionalities onto novel backbones.

Design Principles for Peptidomimetic Scaffolds

The design of peptidomimetics is guided by several strategic principles, often starting from the structure of a known bioactive peptide. Two major approaches are commonly employed:

Medicinal Chemistry Approach: This involves the systematic, successive replacement of components of a peptide with non-peptide fragments. upc.edu This can include modifying the amide bonds to resist cleavage or replacing entire amino acid residues with other chemical groups until a non-peptide molecule with the desired activity is achieved.

Biophysical Approach (Scaffold-Based Design): This strategy relies on a hypothesis of the peptide's bioactive conformation. upc.edu A non-peptidic scaffold is chosen, and the critical amino acid side chains responsible for biological activity are appended to it. nih.gov The goal is to create a smaller, more stable molecule that mimics the spatial arrangement of these key side chains. nih.gov

A crucial element in modern peptidomimetic design is the control of conformational flexibility. mdpi.com This is often achieved by incorporating conformationally constrained amino acids that restrict the side-chain (χ-space) or backbone torsion angles. mdpi.comupc.edu This pre-organizes the molecule into its active shape, enhancing binding affinity. The 2-methoxy group on phenylalanine can contribute to this by sterically influencing the preferred side-chain conformation. Scaffolds like the PepMetics® platform are designed to precisely mimic the side chain Cα-Cβ bond vectors of amino acids in specific secondary structures (e.g., α-helix or β-turn), allowing for the accurate translation of a peptide sequence into a small-molecule peptidomimetic. nih.gov

Chemical Approaches for Peptidomimetic Synthesis (e.g., Ugi Multi-Component Reactions)

The synthesis of diverse libraries of peptidomimetics requires efficient and versatile chemical reactions. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all components, are particularly powerful tools.

The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs used for this purpose. rsc.org It involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. researchgate.net The reaction is highly efficient and atom-economical, producing a highly substituted α-aminoacyl amide product with a peptide-like structure, often referred to as a "peptomer". rsc.orgnih.gov

Components of a Typical Ugi Four-Component Reaction

| Component | Role | Example |

|---|---|---|

| Amine | Provides the N-terminal part of the resulting peptomer. | An amino acid ester, benzylamine |

| Carbonyl | Forms the central α-carbon of the new residue. | Isobutyraldehyde, formaldehyde |

| Carboxylic Acid | Provides the C-terminal part and acylates the intermediate. | Acetic acid, an N-protected amino acid |

| Isocyanide | Inserts a carbon and nitrogen, forming the final amide bond. | Tert-butyl isocyanide, ethyl isocyanoacetate |

The versatility of the U-4CR allows for the incorporation of a wide array of functional groups, making it ideal for creating large, diverse libraries of peptidomimetics for screening. rsc.org By using an amino acid derivative as one of the components, peptide-peptoid hybrids can be readily synthesized. nih.govrsc.org The products of the Ugi reaction can also serve as intermediates for further chemical transformations, such as cyclizations, to produce constrained cyclic peptidomimetics. rsc.org This combination of solid-phase synthesis with Ugi reactions provides a powerful platform for generating sequence-defined and functionally diverse peptidomimetic structures. rsc.org

Advanced Spectroscopic and Computational Approaches for Structural and Conformational Elucidation

Spectroscopic Characterization of Peptides Containing 2-Methoxy-L-Phenylalanine

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govmdpi.com It provides information at the atomic level, making it ideal for characterizing the conformational preferences imposed by the 2-methoxy-L-phenylalanine residue. nih.govmdpi.com

Key NMR experiments for peptide conformational analysis include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue, aiding in the assignment of spin systems.

TOCSY (Total Correlation Spectroscopy): Extends the correlations from COSY to all protons within a spin system, simplifying residue identification. chemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial interatomic distance restraints for structure calculation. researchgate.net The intensity of a NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, it is particularly useful for molecules with correlation times that result in zero or weak NOEs.

For peptides containing 2-methoxy-L-phenylalanine, NMR studies can reveal the orientation of the methoxy (B1213986) group relative to the peptide backbone and neighboring side chains. The chemical shifts of the methoxy protons and the aromatic ring protons are sensitive reporters of the local electronic environment and conformation. Interatomic distance restraints are derived from NOE build-up curves, which are generated from a series of NOESY spectra. researchgate.net These restraints, along with dihedral angle restraints derived from coupling constants (e.g., ³J(HNHα)), are used as input for structure calculation programs to generate an ensemble of conformations that represent the peptide's structure in solution. mdpi.comnih.gov Solid-state NMR (ssNMR) can also be employed to determine the molecular conformation of peptides in solid forms, such as lyophilized powders or amyloid fibrils, by providing distance and angular restraints. mdpi.com

Table 1: Key NMR Parameters for Peptide Conformational Analysis

| NMR Parameter | Information Derived | Relevance to 2-Methoxy-L-Phenylalanine |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure (via Chemical Shift Index) | The methoxy group and aromatic ring protons/carbons provide unique probes for local conformation and interactions. |

| ³J(HNHα) Coupling Constants | Backbone dihedral angle (φ) via the Karplus equation. mdpi.com | Constrains the backbone conformation around the 2-methoxy-L-phenylalanine residue. |

| Nuclear Overhauser Effects (NOEs) | Interproton distances (< 5 Å), providing spatial restraints. researchgate.net | Defines the orientation of the 2-methoxyphenyl side chain relative to the rest of the peptide. |

| Temperature Coefficients (dδ/dT) | Solvent exposure of amide protons, identifies potential hydrogen bonds. nih.gov | Determines if the backbone amide of the modified residue is involved in stable intramolecular hydrogen bonding. |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides in solution. springernature.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, which for peptides is dominated by the amide backbone. springernature.comscispace.com The resulting CD spectrum provides a characteristic signature for different types of secondary structures.

α-Helix: Characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet: Shows a negative band around 217 nm and a positive band near 195 nm. nih.gov

Random Coil: Typically exhibits a strong negative band near 200 nm. nih.gov

Table 2: Characteristic CD Wavelengths for Peptide Secondary Structures

| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |

| α-Helix | ~195 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | - | ~200 |

| Polyproline II (PPII) | ~228 | ~203 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and two-dimensional infrared (2D-IR) spectroscopy, probes the vibrational modes of a molecule. researchgate.net It is highly sensitive to hydrogen bonding, local polarity, and structural dynamics, making it a powerful tool for studying peptides. researchgate.netnih.gov

The most informative vibrational band for peptide structure is the Amide I band (primarily C=O stretching), which appears between 1600 and 1700 cm⁻¹. The exact frequency of the Amide I band is sensitive to the peptide's secondary structure.

α-Helices: ~1650-1658 cm⁻¹

β-Sheets: ~1620-1640 cm⁻¹ (stronger band) and a weaker band around 1680-1690 cm⁻¹ for antiparallel sheets.

Random Coils: ~1640-1650 cm⁻¹

2D-IR spectroscopy extends this analysis into a second dimension, analogous to 2D-NMR, revealing couplings between different vibrational modes. nih.govwhiterose.ac.uk This provides direct evidence of interactions between different parts of the peptide backbone. nih.gov For peptides with 2-methoxy-L-phenylalanine, isotope editing (e.g., ¹³C=¹⁸O labeling) of the modified residue's carbonyl group can create a unique vibrational probe. The cross-peaks between this labeled probe and other amide modes in the 2D-IR spectrum can precisely map its interactions and location within the peptide's folded structure. nih.gov

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for precise mass determination of peptides. thermofisher.com It is routinely used to confirm the successful synthesis and purity of peptides containing Fmoc-2-methoxy-L-phenylalanine by verifying that the measured molecular weight matches the theoretical value.

Tandem mass spectrometry (MS/MS) is used for peptide sequencing. nih.govcreative-proteomics.com In this method, a specific peptide ion is isolated, fragmented (e.g., through collision-induced dissociation, CID), and the m/z of the resulting fragment ions is measured. nih.gov This fragmentation typically occurs at the peptide bonds, generating a series of ions (e.g., b-ions and y-ions) from which the amino acid sequence can be deduced. The presence of 2-methoxy-L-phenylalanine would be confirmed by a characteristic mass difference in the fragment ion series. MS is also a high-throughput tool for the characterization of peptide libraries, enabling the rapid identification of specific sequences in complex mixtures.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. For peptides, the primary absorbing species (chromophores) are the peptide bonds (below 200 nm) and the aromatic side chains of Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) between 250-280 nm.

The phenyl ring in 2-methoxy-L-phenylalanine gives it a distinct UV absorption profile. L-phenylalanine itself has a characteristic absorption maximum around 257 nm. photochemcad.com The addition of the methoxy group to the aromatic ring will cause a slight shift (a bathochromic or red shift) in the absorption maximum and may alter the molar absorptivity. This unique spectral signature can be used to quantify the peptide concentration and can also serve as a reporter for changes in the local environment of the side chain. Second derivative spectroscopy can be employed to resolve overlapping absorption features from different aromatic residues in a peptide. thermofisher.com

Fluorimetry measures the fluorescence emission of a molecule. While native phenylalanine has a very low fluorescence quantum yield, some modified amino acids can be fluorescent. researchgate.net The introduction of a methoxy group could potentially alter the fluorescent properties. More commonly, fluorimetry is used with peptides that have been intentionally labeled with a fluorescent probe, where the 2-methoxy-L-phenylalanine residue could influence the probe's environment and thus its emission spectrum. Highly sensitive fluorogenic substrates can be designed where a fluorescent amino acid (like L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid) is paired with a quencher group; peptide cleavage by an enzyme separates the pair and results in a measurable increase in fluorescence. nih.gov

Computational Modeling and Simulation for Peptide Studies

Computational methods are a vital complement to experimental spectroscopic data, providing a dynamic, atomistic-level view of peptide behavior that can rationalize experimental findings and predict properties. upenn.edu Molecular dynamics (MD) simulations, in particular, are a powerful tool for exploring the conformational landscape of peptides in solution. nih.gov

In an MD simulation, the forces on every atom are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated over time to simulate the peptide's movement. This generates a trajectory that reveals the different conformations the peptide samples over time and their relative populations.

For peptides containing 2-methoxy-L-phenylalanine, MD simulations can:

Explore the conformational preferences of the χ1 and χ2 side-chain dihedral angles.

Predict the most stable orientations of the methoxy group.

Simulate the formation and breaking of intramolecular hydrogen bonds.

Provide a structural ensemble that can be compared with and refined against experimental data from NMR (e.g., NOE distance restraints). mdpi.com

Calculate theoretical CD or vibrational spectra from the simulated structures for direct comparison with experimental results.

Estimate the binding free energy of the peptide to a receptor, providing insights into its biological activity. mdpi.com

The accuracy of these simulations depends heavily on the quality of the force field parameters for the non-canonical residue. Therefore, quantum mechanics (QM) calculations are often performed on the isolated 2-methoxy-L-phenylalanine residue to derive accurate parameters (such as partial charges and dihedral potentials) before running large-scale MD simulations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for elucidating the conformational stability and intermolecular interactions of complex molecules like this compound. These methods provide atomic-level insights into the molecule's dynamic behavior, preferred shapes (conformations), and energy landscape, which are challenging to determine solely through experimental techniques.

MM methods calculate the potential energy of a molecular system as a function of its atomic coordinates using a force field. A force field is a set of empirical energy functions and parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). By minimizing this potential energy, researchers can identify stable, low-energy conformations of the molecule.

MD simulations extend this by applying Newton's laws of motion to the atoms in the system, simulating their movement over time. mdpi.com This provides a dynamic picture of the molecule, revealing how it samples different conformations and interacts with its environment (e.g., solvent molecules). mdpi.com For a molecule like this compound, MD simulations can reveal the flexibility of the fluorenylmethyloxycarbonyl (Fmoc) group, the rotational freedom around the bonds of the amino acid backbone, and the orientation of the 2-methoxy-phenyl side chain.

Research findings from simulations on related peptide systems demonstrate that these techniques can effectively predict energy-minimized structures and conformational ensembles. mdpi.comuni-tuebingen.de For instance, MD simulations can be used to calculate the radius of gyration and analyze principal components of motion, offering a detailed understanding of the conformational space available to the peptide. mdpi.com While specific MD studies focusing exclusively on this compound are not prevalent in publicly available literature, the methodology is standard for analyzing such peptide building blocks. The simulations would typically involve defining the molecule's topology and force field parameters, solvating it in a water box to mimic physiological conditions, and running the simulation for a sufficient duration (e.g., nanoseconds) to observe relevant conformational changes.

Table 1: Typical Parameters and Outputs of MM and MD Simulations for Peptide Analysis

| Parameter/Output | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of parameters (e.g., OPLS-AA, CHARMM, AMBER) used to calculate the potential energy of the system. mdpi.com | Defines the energetic penalties for bond stretching, angle bending, and torsion, and models non-bonded interactions, governing the molecule's simulated behavior. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit models representing the solvent environment. | Crucial for accurately simulating the hydrophobic and hydrophilic interactions of the methoxy-phenyl and Fmoc groups. |

| Simulation Time | The duration of the MD simulation (e.g., 100 ns). uni-tuebingen.de | Must be long enough to allow the molecule to explore its major conformational states. |

| Potential Energy | The total energy of a given conformation, calculated by the force field. | Lower energy values indicate more stable conformations. |

| RMSD | Root Mean Square Deviation; measures the average distance between atoms of superimposed structures. | Used to track conformational changes over time and assess the stability of the simulation. |

| Radius of Gyration | A measure of the molecule's compactness. mdpi.com | Indicates whether the molecule adopts an extended or a more globular conformation. |

| Interaction Energy | The energy of interaction between the molecule and solvent or other molecules. | Helps in understanding the solubility and binding characteristics of the compound. |

Ramachandran Map Analysis for Conformational Preferences of Dipeptides

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed and disallowed conformations of amino acid residues in a peptide backbone. proteopedia.orgnih.gov It plots the torsional angles phi (φ) and psi (ψ) against each other. proteopedia.org The φ angle describes the rotation around the N-Cα bond, while the ψ angle describes the rotation around the Cα-C' bond. proteopedia.orgcp2k.org Due to steric hindrance between the side chain and the backbone atoms, only certain combinations of φ and ψ are energetically favorable, leading to distinct "allowed" regions in the plot. proteopedia.org

Computational studies on various dipeptides show that their conformational space can be dominated by specific structures, such as the C7eq (an intramolecularly hydrogen-bonded seven-membered ring with the side chain in an equatorial position) and C5 (an extended conformation) conformers. researchgate.net The C7eq conformers are typically found in the upper-left quadrant (quadrant II) of the Ramachandran plot, while C5 conformers are located near the border between quadrants II and III. researchgate.net

The presence of the large 2-methoxyphenyl group in this compound would likely disfavor certain regions of the Ramachandran plot that are accessible to smaller amino acids like glycine (B1666218) or alanine. It would be expected to populate regions corresponding to standard secondary structures like the right-handed alpha-helix (α-helix) and beta-sheet (β-sheet) regions, but with a potentially restricted range of motion compared to less bulky residues. The methoxy group at the ortho position of the phenyl ring adds further steric bulk close to the backbone, which could further restrict the allowed φ angles.

Table 2: Expected Ramachandran Plot Regions for Dipeptides

| Secondary Structure | Typical φ Angle Range (°) | Typical ψ Angle Range (°) | Likelihood for 2-Methoxy-L-Phe |

|---|---|---|---|

| Right-handed α-helix | -80 to -50 | -60 to -40 | Allowed, but potentially strained due to side chain bulk. |

| β-sheet (Parallel) | -140 to -110 | +110 to +135 | Highly Favorable; extended conformation accommodates the large side chain. |

| β-sheet (Antiparallel) | -140 to -110 | +110 to +135 | Highly Favorable; similar to parallel sheets. |

| Left-handed α-helix | +50 to +80 | +40 to +70 | Generally Disallowed for L-amino acids due to steric clashes with the side chain. |

| C7eq Conformation | -100 to -60 | +100 to +160 | Possible, but the large side chain might destabilize the required hydrogen bond. researchgate.net |

Predictive Models and Chemoinformatics in Derivative Design and Activity Prediction

Predictive modeling and chemoinformatics are integral to modern drug discovery and materials science, enabling the rational design of new molecules and the prediction of their properties. mdpi.com These computational approaches are highly applicable to the design of derivatives based on the this compound scaffold to optimize for specific biological activities or material properties.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of chemoinformatics. QSAR studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model could be built by synthesizing a library of analogues with variations in the phenyl ring substitution, the protecting group, or other parts of the molecule. By measuring the biological activity of these compounds (e.g., enzyme inhibition, receptor binding), a predictive model can be generated. This model can then be used to predict the activity of unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. semanticscholar.org

Pharmacophore modeling is another key technique. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target. Starting from the structure of this compound, a pharmacophore model could be developed to guide the design of new derivatives that retain or improve interaction with a target protein.

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being used to build more sophisticated predictive models. For instance, ML algorithms can be trained on large datasets of molecules and their properties to predict characteristics like solubility, toxicity, or even the ability to form specific nanostructures like hydrogels. nih.gov Research on peptide-based gelators has successfully used ML models to predict the mechanical properties of hydrogels directly from the molecular structure. nih.gov This approach could be used to design this compound derivatives with tailored self-assembly and material properties.

The process of derivative design often involves a feedback loop between computational prediction and experimental validation. For example, in the development of small molecule modulators for the GLP-1 receptor, a hit compound from a library was optimized through structure-activity relationship (SAR) evaluation, guided by a ligand-binding model, leading to a more potent analogue. sci-hub.se A similar strategy could be applied to this compound, where computational models guide the synthesis of new derivatives, which are then tested, and the results are used to refine the models further.

Table 3: Chemoinformatic Approaches for Derivative Design

| Approach | Description | Application to this compound Derivatives |

|---|---|---|

| QSAR | Correlates physicochemical descriptors of molecules with their biological activity or properties. semanticscholar.org | Predict the activity of new derivatives against a specific target (e.g., an enzyme or receptor) by modifying substituents on the phenyl ring. |

| Pharmacophore Modeling | Identifies the 3D spatial arrangement of features necessary for biological activity. | Design new molecules that fit a known binding site by ensuring they possess the correct arrangement of hydrophobic, aromatic, and hydrogen-bonding groups. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Screen virtual libraries of derivatives to identify those that are most likely to bind to a target protein with high affinity. |

| Machine Learning | Uses algorithms to learn patterns from data and make predictions on new data. nih.gov | Predict a wide range of properties, such as aqueous solubility, metabolic stability, or the potential to self-assemble into functional biomaterials. |

| Peptidomimetics Design | Transforms peptide sequences into small molecules that mimic their structure and function. mdpi.com | Use the conformational information of a peptide containing 2-Methoxy-L-phenylalanine to design a more stable, non-peptide small molecule with similar activity. |

Applications in Advanced Materials Science and Self Assembling Systems

Fmoc-Phenylalanine Derivatives as Building Blocks for Hydrogels and Supramolecular Assemblies

Fmoc-protected amino acids, particularly derivatives of phenylalanine, are widely recognized as exceptional low-molecular-weight gelators (LMWGs). mdpi.com Their ability to form stable hydrogels at low concentrations makes them highly attractive for various applications. The core of their utility lies in the spontaneous organization of these molecules into complex, three-dimensional networks that can entrap large volumes of water.

Self-Assembly Mechanisms and Morphology Control

The self-assembly of Fmoc-phenylalanine derivatives is a complex process driven by a combination of non-covalent interactions. researchgate.net The primary forces at play include:

π-π Stacking: The aromatic fluorenyl (Fmoc) groups have a strong tendency to stack on top of each other, forming a stable, hydrophobic core.

Hydrogen Bonding: The amino acid backbone provides sites for hydrogen bonds, which contribute to the directional and ordered growth of the molecular assemblies. acs.org

Hydrophobic Interactions: The phenyl ring of the phenylalanine residue further contributes to the hydrophobic forces that drive aggregation in aqueous environments.

The interplay of these forces leads to the formation of various nanostructures. Researchers have demonstrated that the final morphology of the assembled material can be precisely controlled by manipulating external conditions. rsc.org Factors influencing morphology include the final pH of the solution, the choice of solvent, the presence of salts or buffer ions, and temperature. researchgate.net For instance, Fmoc-phenylalanine can form metastable gels that easily crystallize, while Fmoc-tyrosine, a closely related derivative, can form distinct fiber and crystal phases. rsc.org The packing in the crystal structure is often dominated by interactions between the Fmoc groups, whereas hydrogen bonding is the primary driver for self-assembly into the fibrillar structures found in gels. rsc.org

| Derivative Class | Stimulus / Condition | Resulting Morphology | Key Finding |

| Fmoc-Phenylalanine (Fmoc-F) | pH adjustment (using GdL) | Nanofibers, metastable gels | Final pH is a critical determinant of mechanical properties. rsc.org |

| Halogenated Fmoc-Phe | Halogen substitution (F, Cl, Br) | Amyloid-like fibrils | Substitution enhances self-assembly; position and type of halogen tune properties. rsc.org |

| Fmoc-Phe Peptoid Analogues | Altered H-bonding capability | 2D nano- and microsheets | Altering hydrogen bonding potential shifts assembly from 1D fibrils to 2D sheets. acs.org |

| General Fmoc-Amino Acids | Heating/cooling cycle | Varies (e.g., fibers, crystals) | The specific amino acid dictates the stability and type of gel formed. rsc.org |

Fabrication of Hybrid Materials and Nanostructures

The versatility of Fmoc-phenylalanine derivatives extends to their use in creating hybrid and composite materials. By integrating these self-assembling molecules with other functional components, materials with enhanced or entirely new properties can be fabricated.

These low-molecular-weight gelators have been successfully combined with various nanomaterials, including:

Graphene oxide

Carbon nanotubes

Silver nanoparticles

The incorporation of these components can significantly improve the tunability of the gel's properties and increase the storage modulus of the native hydrogel. mdpi.com For example, hydrogels formed from Fmoc-amino acids have been used as a scaffold for the in-situ synthesis of silver nanoparticles, creating biometallohydrogels with antimicrobial properties and adjustable mechanical strength.

Engineered Material Properties and Functionalitites

A key advantage of materials based on Fmoc-phenylalanine derivatives is the ability to engineer their properties for specific applications. From mechanical strength to dynamic responsiveness, these materials offer a high degree of tunability.

Mechanical Property Enhancement

The mechanical strength of hydrogels derived from Fmoc-phenylalanine can be precisely controlled. The storage modulus (G'), a measure of the gel's stiffness, can be varied by several orders of magnitude. mdpi.com This control is achieved by adjusting factors such as the concentration of the gelator, the final pH, and the preparation method. mdpi.com

For instance, the addition of a halogen substituent to the phenylalanine side chain has been shown to have a dramatic effect on the bulk rheological properties of the resulting hydrogel. rsc.org The storage modulus can vary significantly depending on the halogen used and its position on the aromatic ring. mdpi.com This demonstrates that even minimal atomic substitutions can be a powerful tool for tuning the material's mechanical response.

Self-Recovery and Shape Memory Capabilities

One of the most remarkable features of these supramolecular materials is their ability to self-heal. Due to the non-covalent nature of the interactions holding the network together, hydrogels that are broken by mechanical stress can often reform and recover their original strength. This property, known as thixotropy, has been observed in hydrogels made from various Fmoc-amino acid derivatives.

Continuous step-strain measurements on metallohydrogels formed from Fmoc-amino acids and silver ions have demonstrated this self-healing capability. When subjected to high strain (e.g., 500%), the gel structure breaks down, but it quickly recovers when the strain is reduced back to a low level (e.g., 1%). This cycle can be repeated multiple times, showcasing the robust and dynamic nature of the material.

Potential for Bio-Inspired Material Design

The inherent biocompatibility and biodegradability of amino acids make their Fmoc-derivatives ideal candidates for creating bio-inspired materials. researchgate.net The self-assembly process itself is a bottom-up approach that mimics how biological systems build complex structures from simple molecular units.

These hydrogels offer three-dimensional scaffolds that can support the growth of cells and the development of hierarchical tissue structures, making them promising for applications in tissue engineering and regenerative medicine. acs.org The ability to tune the mechanical properties allows for the creation of materials that can match the stiffness of specific biological tissues, providing a more physiologically relevant environment for cell culture and therapeutic delivery.

Q & A

Basic Research Questions

Q. What are the optimal conditions for Fmoc deprotection during solid-phase peptide synthesis involving Fmoc-2-Methoxy-L-Phenylalanine?

- Methodological Answer : The Fmoc group is typically removed using 20% piperidine in dimethylformamide (DMF) under standard protocols. However, recent advancements highlight alternative methods, such as ionic liquid-based cleavage (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate), which achieves >95% deprotection efficiency at room temperature without damaging acid-sensitive side chains . For methoxy-substituted derivatives, monitor reaction progress via HPLC to avoid overexposure to base, which may induce racemization.

Q. How should this compound be purified post-synthesis?

- Methodological Answer : Purification commonly involves reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Analytical TLC (silica gel, chloroform:methanol:acetic acid = 90:8:2) can confirm purity, with UV visualization at 254 nm due to the Fmoc group’s fluorescence . Recrystallization from ethyl acetate/hexane mixtures is effective for bulk purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves methoxy protons (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.8–7.4 ppm). ¹⁵N-labeled analogs aid in tracking backbone amide signals .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₂₆H₂₅NO₅: [M+H]⁺ = 432.18) confirms molecular weight .

- FT-IR : Peaks at ~1710 cm⁻¹ (C=O of Fmoc) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .

Advanced Research Questions

Q. How does the 2-methoxy substituent influence peptide conformational stability in supramolecular assemblies?